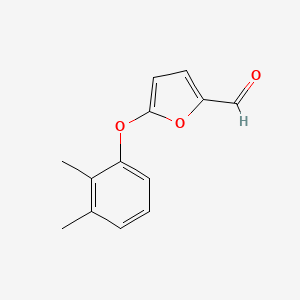![molecular formula C6H5F2NO3 B15232983 (1S,2R,5R)-6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 201231-55-2](/img/structure/B15232983.png)
(1S,2R,5R)-6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R,5R)-6,6-Difluoro-4-oxo-3-azabicyclo[310]hexane-2-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a difluorinated oxo group and a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,5R)-6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the difluoro and oxo groups through selective fluorination and oxidation reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound. Optimization of reaction parameters and the use of environmentally friendly solvents and reagents are also crucial for sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2R,5R)-6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The difluoro groups can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols, and substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
(1S,2R,5R)-6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (1S,2R,5R)-6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and oxo groups play a crucial role in binding to these targets, modulating their activity, and triggering downstream signaling pathways. The precise mechanism may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2R,5R)-6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
(1S,2R,5R)-6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-methanol: Similar structure but with a hydroxymethyl group instead of a carboxylic acid.
Uniqueness
The unique combination of the difluoro and oxo groups in (1S,2R,5R)-6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid imparts distinct chemical and biological properties that differentiate it from similar compounds. These properties include enhanced reactivity, specific binding affinity to molecular targets, and potential for diverse chemical modifications.
Eigenschaften
CAS-Nummer |
201231-55-2 |
|---|---|
Molekularformel |
C6H5F2NO3 |
Molekulargewicht |
177.11 g/mol |
IUPAC-Name |
(1S,2R,5R)-6,6-difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
InChI |
InChI=1S/C6H5F2NO3/c7-6(8)1-2(6)4(10)9-3(1)5(11)12/h1-3H,(H,9,10)(H,11,12)/t1-,2+,3+/m0/s1 |
InChI-Schlüssel |
NZPUZCGQCYAGLV-ZVHKOUPVSA-N |
Isomerische SMILES |
[C@@H]12[C@@H](C1(F)F)C(=O)N[C@H]2C(=O)O |
Kanonische SMILES |
C12C(C1(F)F)C(=O)NC2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-7-yl)aceticacid](/img/structure/B15232962.png)

![cis-6-(Tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-C]pyridine-4A-carboxylic acid hcl](/img/structure/B15232979.png)


